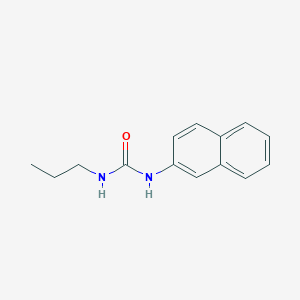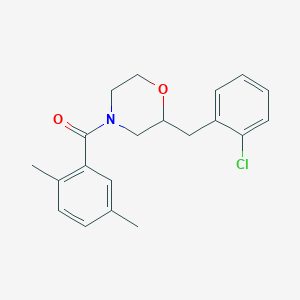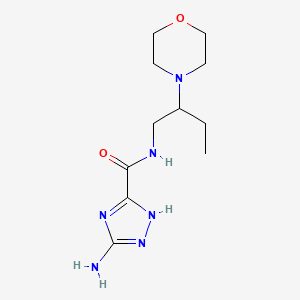
N-2-naphthyl-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate or carbamoyl chloride with an amine . In the case of naphthyl-containing compounds, they can be produced by distillation and fractionation of petroleum or coal tar . However, specific synthesis methods for “N-2-naphthyl-N’-propylurea” are not found in the available resources.
Molecular Structure Analysis
The molecular structure of “N-2-naphthyl-N’-propylurea” is not explicitly provided in the available resources. However, based on its name, it likely contains a naphthyl group and a propylurea group .
Chemical Reactions Analysis
Specific chemical reactions involving “N-2-naphthyl-N’-propylurea” are not found in the available resources. However, naphthalene derivatives are known to participate in various organic reactions due to their electron-rich aromatic framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-2-naphthyl-N’-propylurea” are not explicitly provided in the available resources. However, properties of similar compounds, such as N-propylurea, include a molecular weight of 102.135 Da, and various calculated properties such as a boiling point of 467.49 K and a melting point of 320.69 K .
Mechanism of Action
The mechanism of action of “N-2-naphthyl-N’-propylurea” is not explicitly mentioned in the available resources. However, naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Safety and Hazards
Specific safety and hazard information for “N-2-naphthyl-N’-propylurea” is not available in the resources. However, naphthalene and its derivatives can be hazardous. For example, 2-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential for acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .
Future Directions
While specific future directions for “N-2-naphthyl-N’-propylurea” are not mentioned in the available resources, naphthalene derivatives have been highlighted for their potential in various fields, including medicinal chemistry research, due to their wide range of biological activities . Further research and development could explore the potential applications of “N-2-naphthyl-N’-propylurea” in these areas.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-9-15-14(17)16-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSBWFBIHLXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5258657.png)

![6-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5258681.png)
![ethyl [3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5258691.png)
![6-(methoxymethyl)-1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5258695.png)
![4-[2-(acetylamino)-3-oxo-3-(1-piperidinyl)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5258707.png)

![2-{2-chloro-4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenoxy}acetamide](/img/structure/B5258737.png)
![2-[benzoyl(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B5258745.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5258748.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5258753.png)
![1-acetyl-N-[2-(pyridin-3-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B5258754.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5258759.png)

